molecular formula C20H24N2O3 B268914 N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Cat. No. B268914
M. Wt: 340.4 g/mol
InChI Key: HOMINGFRZZMMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide, also known as DPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications. DPA is a member of the class of amides and is a white crystalline powder with a molecular formula of C20H24N2O3.

Mechanism of Action

The mechanism of action of N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is not fully understood. However, studies have shown that N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide inhibits the activity of certain enzymes involved in cancer cell growth and proliferation. N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to inhibit the aggregation of amyloid beta peptides, which are implicated in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have several biochemical and physiological effects. Studies have shown that N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide can induce oxidative stress in cancer cells, leading to their death. N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been shown to inhibit the activity of certain enzymes involved in the production of inflammatory mediators. Furthermore, N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to modulate the activity of certain neurotransmitters, which may contribute to its potential use in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its specificity. N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to selectively target cancer cells and inhibit their growth, while leaving normal cells unharmed. Furthermore, N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have low toxicity and can be administered at high doses without causing significant side effects. However, one of the limitations of using N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in lab experiments is its solubility. N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has poor solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide. One potential direction is the development of more efficient synthesis methods for N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide. Another direction is the optimization of the formulation of N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide for better solubility and bioavailability. Furthermore, future studies may focus on the potential use of N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in combination with other anti-cancer or anti-inflammatory agents for improved efficacy. Finally, further studies may explore the potential use of N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide in the treatment of other diseases, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide involves the reaction of 2,6-dimethylphenol with acetic anhydride to form 2,6-dimethylphenyl acetate. This intermediate is then reacted with 4-aminobenzoic acid to form N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide. The reaction occurs in the presence of a catalyst and under specific reaction conditions.

Scientific Research Applications

N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. One of the most significant applications of N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide is in the field of cancer research. Studies have shown that N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has anti-cancer properties and can inhibit the growth of cancer cells. N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Furthermore, N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide has been shown to have anti-inflammatory properties and can be used in the treatment of inflammatory diseases.

properties

Product Name

N-(4-{[(2,6-dimethylphenoxy)acetyl]amino}phenyl)-2-methylpropanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

N-[4-[[2-(2,6-dimethylphenoxy)acetyl]amino]phenyl]-2-methylpropanamide

InChI

InChI=1S/C20H24N2O3/c1-13(2)20(24)22-17-10-8-16(9-11-17)21-18(23)12-25-19-14(3)6-5-7-15(19)4/h5-11,13H,12H2,1-4H3,(H,21,23)(H,22,24)

InChI Key

HOMINGFRZZMMRO-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC=C(C=C2)NC(=O)C(C)C

Origin of Product

United States

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